1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one
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Overview
Description
1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one is a compound that belongs to the class of diarylheptanoids. It is a natural product found in turmeric (Curcuma longa) and torch ginger (Etlingera elatior). This compound is known for its antioxidant properties and has been studied for its potential pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one typically involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base, followed by a series of reactions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers and esters
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other diarylheptanoids and related compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anti-cancer and anti-viral activities.
Industry: Used in the formulation of natural antioxidants for food and cosmetic products
Mechanism of Action
The mechanism of action of 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits lipid peroxidation.
Anti-inflammatory Activity: It modulates the activity of enzymes like cyclooxygenase and lipoxygenase.
Anti-cancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways
Comparison with Similar Compounds
Similar Compounds
Curcumin: Another diarylheptanoid found in turmeric with similar antioxidant and anti-inflammatory properties.
Demethoxycurcumin: A derivative of curcumin with enhanced bioavailability.
Bisdemethoxycurcumin: Another curcumin derivative with potent pharmacological activities.
Uniqueness
1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one is unique due to its specific structure, which allows it to interact with different molecular targets and exhibit a broad range of biological activities. Its ability to inhibit viral proteins, such as the nucleocapsid protein of SARS-CoV-2, highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
1,7-bis(4-hydroxyphenyl)hept-4-en-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h2,4-6,8-9,11-14,21-22H,1,3,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKJADRKBZHVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=CC(=O)CCC2=CC=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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